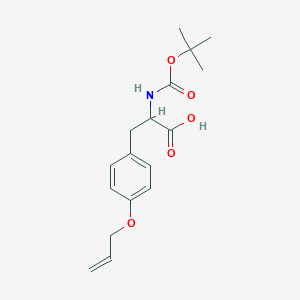

Boc-Tyr(OAllyl)-OH

CAS No.:

Cat. No.: VC14407754

Molecular Formula: C17H23NO5

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H23NO5 |

|---|---|

| Molecular Weight | 321.4 g/mol |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-enoxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C17H23NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20) |

| Standard InChI Key | YIRRNENSHUFZBH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC=C)C(=O)O |

Introduction

Synthetic Routes to Boc-Tyr(OAllyl)-OH

Stepwise Protection of L-Tyrosine

The synthesis involves sequential protection of tyrosine’s functional groups:

-

Boc Protection of the Amino Group:

L-Tyrosine is treated with di-tert-butyl dicarbonate () in a biphasic system (e.g., THF/water) with a base (e.g., NaOH) at 0–25°C .Yield: 85–92%.

-

Allylation of the Phenolic Hydroxyl:

Boc-Tyr-OH is reacted with allyl bromide () in the presence of a base (e.g., K₂CO₃) in DMF or acetone .Reaction Conditions:

Industrial-Scale Optimization

Large-scale production optimizes solvent recovery and minimizes side reactions (e.g., over-alkylation). Continuous flow systems enhance reproducibility, with yields exceeding 75% .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

HPLC: Reverse-phase C18 column (acetonitrile/water + 0.1% TFA); retention time ≈ 12.5 min .

-

Mass Spectrometry:

Reactivity and Applications

Peptide Synthesis

Boc-Tyr(OAllyl)-OH is used in solid-phase peptide synthesis (SPPS) to prevent side reactions during coupling. The allyl group is selectively removed via Pd⁰ catalysts (e.g., Pd(PPh₃)₄) in the presence of nucleophiles (e.g., morpholine), preserving the Boc group .

Example: Synthesis of Tyrosine-Containing Peptides

-

Deprotection:

-

Coupling: Activated esters (e.g., HBTU) link the deprotected tyrosine to growing peptide chains .

Orthogonal Protection Strategies

The allyl group’s compatibility with Boc and Fmoc protocols enables multi-step syntheses of complex peptides (Table 1) .

Table 1: Comparison of Tyrosine Protecting Groups

| Protecting Group | Removal Conditions | Compatibility |

|---|---|---|

| Boc | TFA/CH₂Cl₂ | Acid-stable |

| Allyl | Pd⁰/Nucleophile | Base-stable |

| Bzl | H₂/Pd-C | Acid-stable |

Challenges and Innovations

Racemization Risks

Prolonged exposure to basic conditions during allylation may cause racemization. Mitigation strategies include:

Green Chemistry Approaches

Recent advances focus on solvent-free allylation using ball milling or microwave irradiation, reducing reaction times to 1–2 hours with comparable yields .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume